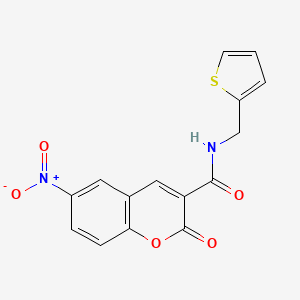![molecular formula C16H9ClF3NOS B3491517 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491517.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a benzothiophene core, a trifluoromethyl group, and a carboxamide functional group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate aryl halides under palladium-catalyzed conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or amide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the presence of electron-withdrawing groups like the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The benzothiophene core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- (E)-N’-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide
- τ-Fluvalinate
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide stands out due to its specific combination of a benzothiophene core and a trifluoromethyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NOS/c17-9-5-6-13(12(7-9)16(18,19)20)21-15(22)11-8-23-14-4-2-1-3-10(11)14/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIFYCJOKDUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{4-[(4-METHYL-5-PHENYL-2-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B3491436.png)
![N-[3-(benzylcarbamoyl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3491447.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3491451.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3491460.png)



![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]acetamide](/img/structure/B3491488.png)
![2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491490.png)


![methyl 2-[(2-bromobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3491519.png)
![N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3491527.png)
